molecular formula C8H13ClN2O2S B1383422 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride CAS No. 1787855-08-6

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1383422
CAS No.: 1787855-08-6
M. Wt: 236.72 g/mol
InChI Key: WVFJGTLWNURUQH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a methylbenzene sulfonamide structure, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2-methylbenzene-1-sulfonamide.

    Aminomethylation: The sulfonamide undergoes aminomethylation using formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: Employing purification techniques such as crystallization or recrystallization to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity.

    Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzeneboronic acid hydrochloride: Shares a similar aminomethyl group but differs in its boronic acid functionality.

    4-Aminomethylphenylboronic acid hydrochloride: Similar structure with a boronic acid group instead of a sulfonamide group.

Uniqueness

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its boronic acid counterparts.

Properties

IUPAC Name

4-(aminomethyl)-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6-4-7(5-9)2-3-8(6)13(10,11)12;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFJGTLWNURUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787855-08-6
Record name 4-(aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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